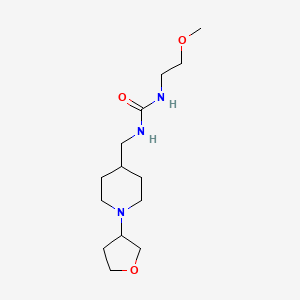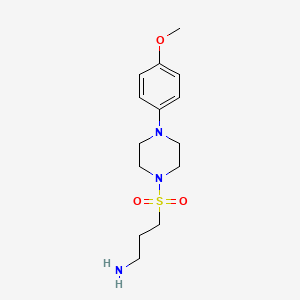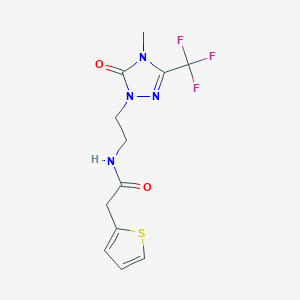![molecular formula C25H24ClN3O2 B2724709 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 111119-19-8](/img/structure/B2724709.png)
2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound with the International Chemical Identifier (InChI) of 1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . It has a CAS registry number of 19794-93-5 .
Molecular Structure Analysis
The molecular structure of this compound was created with Name2Struct - CS ChemDraw Ultra . The accuracy of this version of the structural formula has been verified as part of the Chemical Structure Validation project .Aplicaciones Científicas De Investigación
Luminescent Properties and Electron Transfer
One study focused on the luminescent properties and photo-induced electron transfer of naphthalimides with a piperazine substituent. Novel model compounds were synthesized, exhibiting fluorescence quantum yields that characterize pH probes. The fluorescence of 4-amino-1,8-naphthalimide fluorophore can be quenched by the photo-induced electron transfer (PET) process, which can be switched off either by protonation or quarternization of the alkylated amine donor. This property suggests potential applications in the development of sensitive and selective luminescent probes for scientific research (Gan et al., 2003).
Halocyclization and Chemical Transformations
Another study explored the halocyclization of a closely related compound, leading to the formation of hydrohalides that were further transformed. This research highlights the chemical versatility of such compounds and their potential utility in synthetic organic chemistry, specifically in creating complex molecules with significant structural diversity (Zborovskii et al., 2011).
Detection of Formaldehyde
Research has also developed a rapid and facile fluorimetric method for detecting formaldehyde using a derivative of this compound. The synthesized compound exhibited significant fluorescence enhancement upon the addition of formaldehyde, demonstrating its potential as a rapid, sensitive, and efficient method for formaldehyde detection in various applications (Dong et al., 2016).
Antitumor Activity and Molecular Structure Analysis
Derivatives of the compound have been synthesized and analyzed for their antitumor activity, contributing to the development of new pharmacophores with potential therapeutic applications. Additionally, the study of their crystal structures provides insights into the molecular interactions and properties that could influence their biological activity (Zhou et al., 2017).
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione are the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . These receptors play a crucial role in neurotransmission, affecting various physiological and psychological functions.
Mode of Action
The compound this compound interacts with its targets by binding to these receptors. It has a high affinity for the 5-HT2A receptor, with a Ki value of 1.94nM, and for the Alpha-1A adrenergic receptor, with a Ki value of 12nM . This binding can lead to changes in the receptor’s activity, influencing the transmission of signals in the nervous system.
Propiedades
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O2/c26-19-7-3-8-20(17-19)28-15-13-27(14-16-28)11-4-12-29-24(30)21-9-1-5-18-6-2-10-22(23(18)21)25(29)31/h1-3,5-10,17H,4,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWONSAKKRAKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-benzoylbenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2724628.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2724634.png)
![Ethyl 7-ethoxy-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2724637.png)

![4-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724639.png)


![(3S,4R)-4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxane-3-carboxylic acid](/img/structure/B2724642.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/no-structure.png)


